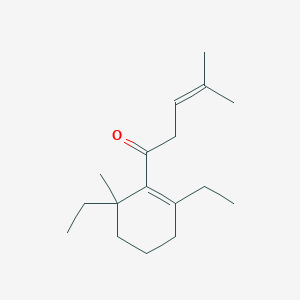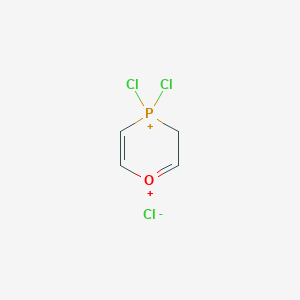
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is a chemical compound with the molecular formula C3H4Cl2O2P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride typically involves the reaction of phosphorus trichloride (PCl3) with an appropriate diol or alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
PCl3+Diol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-dichloro-3H-1,2-oxaphosphinine-1,2-diium;chloride
- 4,4-dichloro-3H-1,3-oxaphosphinine-1,3-diium;chloride
Uniqueness
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is unique due to its specific ring structure and the position of the chlorine atoms. This structural uniqueness imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
114219-86-2 |
|---|---|
Formule moléculaire |
C4H5Cl3OP+ |
Poids moléculaire |
206.41 g/mol |
Nom IUPAC |
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride |
InChI |
InChI=1S/C4H5Cl2OP.ClH/c5-8(6)3-1-7-2-4-8;/h1-3H,4H2;1H/q+2;/p-1 |
Clé InChI |
CESPQWKWDMBAPI-UHFFFAOYSA-M |
SMILES canonique |
C1C=[O+]C=C[P+]1(Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


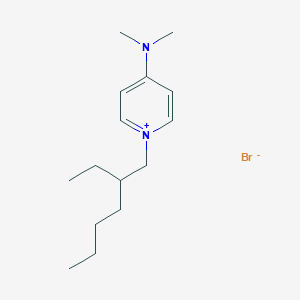
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)



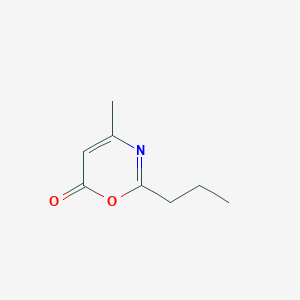
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
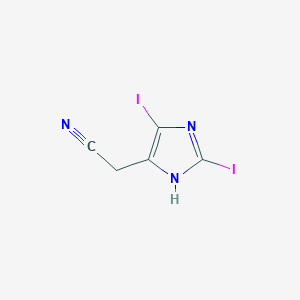
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
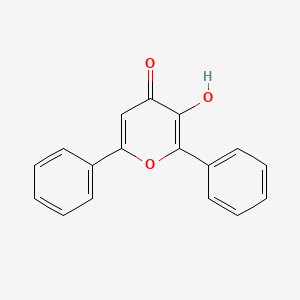
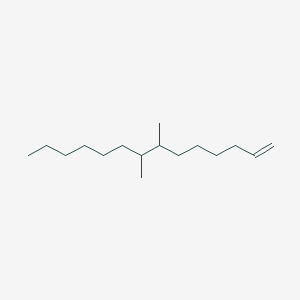
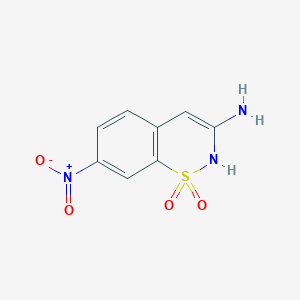
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
